8-Ethyl-2-(4-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
8-ETHYL-2-[4-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, a piperazine ring, and a benzothiophene moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-2-[4-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperazine ring and the benzothiophene moiety. Key steps include:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.
Attachment of the Benzothiophene Moiety: This step involves the coupling of the benzothiophene derivative with the intermediate, often facilitated by coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Medicine
In medicine, the compound is studied for its pharmacological properties. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and antimicrobial activities, making it a promising candidate for further drug development.
Industry
In the industrial sector, the compound’s unique properties are explored for applications in materials science, such as the development of new polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 8-ETHYL-2-[4-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
8-ETHYL-2-[4-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID: shares similarities with other pyrido[2,3-d]pyrimidine derivatives, benzothiophene compounds, and piperazine-containing molecules.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines the properties of pyrido[2,3-d]pyrimidine, benzothiophene, and piperazine. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for research and development.
By understanding the synthesis, reactivity, applications, and mechanism of action of 8-ETHYL-2-[4-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C25H28N6O5S2 |
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Molecular Weight |
556.7 g/mol |
IUPAC Name |
8-ethyl-2-[4-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C25H28N6O5S2/c1-3-29-13-16(22(33)34)19(32)15-12-26-24(27-20(15)29)30-8-10-31(11-9-30)25(37)28-21-18(23(35)36-2)14-6-4-5-7-17(14)38-21/h12-13H,3-11H2,1-2H3,(H,28,37)(H,33,34) |
InChI Key |
RNJIMMDPDCRTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=C(C5=C(S4)CCCC5)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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